3-Fluoro-5-hydroxypiperidin-4-one
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Overview
Description
3-Fluoro-5-hydroxypiperidin-4-one is a fluorinated piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
The synthesis of 3-Fluoro-5-hydroxypiperidin-4-one typically involves multi-step processes. One common method includes the fluorination of piperidine derivatives using reagents such as Selectfluor® . The reaction conditions often require specific temperatures and solvents to achieve high yields. Industrial production methods may involve optimized reaction conditions and scalable processes to ensure consistent quality and yield .
Chemical Reactions Analysis
3-Fluoro-5-hydroxypiperidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Fluoro-5-hydroxypiperidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated piperidine derivatives are explored for their potential as drug candidates due to their improved pharmacokinetic properties.
Industry: The compound is used in the development of new materials with unique properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 3-Fluoro-5-hydroxypiperidin-4-one involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s electronic properties, affecting its binding affinity to enzymes or receptors. This can lead to the modulation of biological pathways and the exertion of its effects .
Comparison with Similar Compounds
3-Fluoro-5-hydroxypiperidin-4-one can be compared with other fluorinated piperidine derivatives, such as:
3-Fluoropiperidine: Lacks the hydroxyl group, which can affect its reactivity and biological activity.
5-Hydroxypiperidin-4-one: Lacks the fluorine atom, resulting in different chemical and physical properties.
3-Fluoro-4-hydroxypiperidine: Similar structure but different positioning of the hydroxyl group, leading to variations in reactivity and applications
Properties
Molecular Formula |
C5H8FNO2 |
---|---|
Molecular Weight |
133.12 g/mol |
IUPAC Name |
3-fluoro-5-hydroxypiperidin-4-one |
InChI |
InChI=1S/C5H8FNO2/c6-3-1-7-2-4(8)5(3)9/h3-4,7-8H,1-2H2 |
InChI Key |
LLLNWLISGSKFAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C(CN1)F)O |
Origin of Product |
United States |
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